molecular formula C8H7NO B7768893 Mandelonitrile CAS No. 613-88-7

Mandelonitrile

Cat. No. B7768893
CAS RN: 613-88-7
M. Wt: 133.15 g/mol
InChI Key: NNICRUQPODTGRU-UHFFFAOYSA-N
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Patent
US04780458

Procedure details

A 500 ml four-neck round bottom flask was equipped with a magnetic stirring bar, water condenser, addition funnel and drying tube. The glassware was dried and to this was charged 21.2 grams (0.2 mole) benzaldehyde and 19.5 grams (0.3 mole) potassium cyanide dissolved in 70 ml of water. The reaction flask was cooled to 10°-15° C. using a water/ice bath. To this was added 70 ml of 40% sulfuric acid over a 60 minute period. After the addition was complete, the reaction was allowed to warm to room temperature and stir for an additional two hours. At the end of this time the reaction mixture was extracted with carbon tetrachloride (3×75 ml), washed the combined carbon tetrachloride layers with water (2×50 ml), dried the carbon tetrachloride layer with anhydrous magnesium sulfate, filtered and concentrated to yield benzaldehyde cyanohydrin.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C-:9]#[N:10].[K+].S(=O)(=O)(O)O>O>[CH:5]1[CH:6]=[CH:7][C:2]([CH:1]([OH:8])[C:9]#[N:10])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
19.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for an additional two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml four-neck round bottom flask was equipped with a magnetic stirring bar, water condenser, addition funnel
CUSTOM
Type
CUSTOM
Details
drying tube
CUSTOM
Type
CUSTOM
Details
The glassware was dried
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was cooled to 10°-15° C.
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
At the end of this time the reaction mixture was extracted with carbon tetrachloride (3×75 ml)
WASH
Type
WASH
Details
washed the combined carbon tetrachloride layers with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried the carbon tetrachloride layer with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC=C(C=C1)C(C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04780458

Procedure details

A 500 ml four-neck round bottom flask was equipped with a magnetic stirring bar, water condenser, addition funnel and drying tube. The glassware was dried and to this was charged 21.2 grams (0.2 mole) benzaldehyde and 19.5 grams (0.3 mole) potassium cyanide dissolved in 70 ml of water. The reaction flask was cooled to 10°-15° C. using a water/ice bath. To this was added 70 ml of 40% sulfuric acid over a 60 minute period. After the addition was complete, the reaction was allowed to warm to room temperature and stir for an additional two hours. At the end of this time the reaction mixture was extracted with carbon tetrachloride (3×75 ml), washed the combined carbon tetrachloride layers with water (2×50 ml), dried the carbon tetrachloride layer with anhydrous magnesium sulfate, filtered and concentrated to yield benzaldehyde cyanohydrin.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C-:9]#[N:10].[K+].S(=O)(=O)(O)O>O>[CH:5]1[CH:6]=[CH:7][C:2]([CH:1]([OH:8])[C:9]#[N:10])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
19.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for an additional two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml four-neck round bottom flask was equipped with a magnetic stirring bar, water condenser, addition funnel
CUSTOM
Type
CUSTOM
Details
drying tube
CUSTOM
Type
CUSTOM
Details
The glassware was dried
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was cooled to 10°-15° C.
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
At the end of this time the reaction mixture was extracted with carbon tetrachloride (3×75 ml)
WASH
Type
WASH
Details
washed the combined carbon tetrachloride layers with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried the carbon tetrachloride layer with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC=C(C=C1)C(C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04780458

Procedure details

A 500 ml four-neck round bottom flask was equipped with a magnetic stirring bar, water condenser, addition funnel and drying tube. The glassware was dried and to this was charged 21.2 grams (0.2 mole) benzaldehyde and 19.5 grams (0.3 mole) potassium cyanide dissolved in 70 ml of water. The reaction flask was cooled to 10°-15° C. using a water/ice bath. To this was added 70 ml of 40% sulfuric acid over a 60 minute period. After the addition was complete, the reaction was allowed to warm to room temperature and stir for an additional two hours. At the end of this time the reaction mixture was extracted with carbon tetrachloride (3×75 ml), washed the combined carbon tetrachloride layers with water (2×50 ml), dried the carbon tetrachloride layer with anhydrous magnesium sulfate, filtered and concentrated to yield benzaldehyde cyanohydrin.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C-:9]#[N:10].[K+].S(=O)(=O)(O)O>O>[CH:5]1[CH:6]=[CH:7][C:2]([CH:1]([OH:8])[C:9]#[N:10])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
19.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for an additional two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml four-neck round bottom flask was equipped with a magnetic stirring bar, water condenser, addition funnel
CUSTOM
Type
CUSTOM
Details
drying tube
CUSTOM
Type
CUSTOM
Details
The glassware was dried
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was cooled to 10°-15° C.
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
At the end of this time the reaction mixture was extracted with carbon tetrachloride (3×75 ml)
WASH
Type
WASH
Details
washed the combined carbon tetrachloride layers with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried the carbon tetrachloride layer with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC=C(C=C1)C(C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04780458

Procedure details

A 500 ml four-neck round bottom flask was equipped with a magnetic stirring bar, water condenser, addition funnel and drying tube. The glassware was dried and to this was charged 21.2 grams (0.2 mole) benzaldehyde and 19.5 grams (0.3 mole) potassium cyanide dissolved in 70 ml of water. The reaction flask was cooled to 10°-15° C. using a water/ice bath. To this was added 70 ml of 40% sulfuric acid over a 60 minute period. After the addition was complete, the reaction was allowed to warm to room temperature and stir for an additional two hours. At the end of this time the reaction mixture was extracted with carbon tetrachloride (3×75 ml), washed the combined carbon tetrachloride layers with water (2×50 ml), dried the carbon tetrachloride layer with anhydrous magnesium sulfate, filtered and concentrated to yield benzaldehyde cyanohydrin.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C-:9]#[N:10].[K+].S(=O)(=O)(O)O>O>[CH:5]1[CH:6]=[CH:7][C:2]([CH:1]([OH:8])[C:9]#[N:10])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
19.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for an additional two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml four-neck round bottom flask was equipped with a magnetic stirring bar, water condenser, addition funnel
CUSTOM
Type
CUSTOM
Details
drying tube
CUSTOM
Type
CUSTOM
Details
The glassware was dried
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was cooled to 10°-15° C.
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
At the end of this time the reaction mixture was extracted with carbon tetrachloride (3×75 ml)
WASH
Type
WASH
Details
washed the combined carbon tetrachloride layers with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried the carbon tetrachloride layer with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC=C(C=C1)C(C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.